molecular formula C22H20N2O6 B13467459 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid

Cat. No.: B13467459
M. Wt: 408.4 g/mol
InChI Key: AOKZNNXZLYCVEF-UHFFFAOYSA-N
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Description

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The spirocyclic core of the molecule imparts significant rigidity and stability, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the spirocyclic core through a series of cyclization reactions. The Fmoc group is then introduced via a nucleophilic substitution reaction using fluorenylmethoxycarbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Ammonia (NH₃), primary and secondary amines

    Hydrolysis conditions: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) solutions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can protect amine functionalities during peptide synthesis, preventing unwanted side reactions. The spirocyclic core provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets. The acetic acid moiety may participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid lies in its spirocyclic structure, which imparts significant rigidity and stability. This structural feature distinguishes it from other compounds with similar functional groups but different core structures. Additionally, the presence of the Fmoc group makes it particularly useful in peptide synthesis, providing a versatile tool for researchers in various fields .

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl]acetic acid

InChI

InChI=1S/C22H20N2O6/c25-19(26)9-23-11-22(30-21(23)28)12-24(13-22)20(27)29-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26)

InChI Key

AOKZNNXZLYCVEF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN(C(=O)O2)CC(=O)O

Origin of Product

United States

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